5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine
Overview
Description
5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound with a molecular formula of C7H6BrN3S and a molecular weight of 244.11 g/mol . This compound is characterized by a pyrrolo[2,1-f][1,2,4]triazine core structure, which is substituted with a bromine atom at the 5-position and a methylsulfanyl group at the 2-position. It is a yellow solid at room temperature and is commonly used in various chemical and pharmaceutical research applications .
Mechanism of Action
Target of Action
The compound 5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine is a unique bicyclic heterocycle . It is an integral part of several kinase inhibitors . The primary targets of this compound include EGFR , VEGFR-2 , c-Met , anaplastic lymphoma kinase (ALK) , IGF-1R , IR kinase , and Aurora kinase . These targets play crucial roles in cellular proliferation, growth, and survival .
Mode of Action
The compound interacts with its targets by inhibiting their activity . For instance, it can slow down cellular proliferation by inhibiting EGFR . It also acts as a dual inhibitor of c-Met/VEGFR-2, thereby affecting multiple signaling pathways simultaneously .
Biochemical Pathways
The affected pathways include the EGFR signaling pathway , VEGFR-2 pathway , and c-Met pathway . These pathways are crucial for cell proliferation, angiogenesis, and survival . By inhibiting these pathways, the compound can exert anti-cancer effects .
Result of Action
The molecular and cellular effects of the compound’s action include slowed cellular proliferation, reduced angiogenesis, and induced cell death . These effects are primarily due to the inhibition of the aforementioned targets and pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine typically involves the regioselective intramolecular cyclization of pyrroles. One common method includes the treatment of pyrroles with triphenylphosphine, bromine, and triethylamine in dichloromethane, which results in the formation of the desired compound along with some side products . Another approach involves the use of ammonium chloride, Aliquat 336, and sodium hypochlorite to afford 1-aminopyrroles, which can then be further reacted to form the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and ensuring safe handling and disposal of hazardous materials.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone, and reduced back to the sulfide.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,1-f][1,2,4]triazines, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(Methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine: Lacks the bromine substitution, which affects its reactivity and biological activity.
5-Bromo-2-(methylsulfanyl)pyrrolo[1,2-a]pyrimidine: Similar structure but with a different ring system, leading to different chemical and biological properties.
5-Bromo-2-(methylsulfanyl)thieno[2,3-d]pyrimidine: Contains a sulfur atom in the ring, which influences its electronic properties and reactivity.
Uniqueness
5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine is unique due to its specific substitution pattern and the presence of both bromine and methylsulfanyl groups. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-bromo-2-methylsulfanylpyrrolo[2,1-f][1,2,4]triazine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3S/c1-12-7-9-4-6-5(8)2-3-11(6)10-7/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDYWSRJVBROKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C=CC(=C2C=N1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00725807 | |
Record name | 5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00725807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1233181-67-3 | |
Record name | 5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00725807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.